molecular formula C13H6F2N4OS B11042866 6-(2,4-Difluorophenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,4-Difluorophenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11042866
M. Wt: 304.28 g/mol
InChI Key: FWAMUVKZYJJXIO-UHFFFAOYSA-N
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Description

6-(2,4-DIFLUOROPHENYL)-3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that contains a triazole and thiadiazole ring system. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-DIFLUOROPHENYL)-3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a 2,4-difluorophenyl hydrazine with a furan-2-carbaldehyde to form an intermediate hydrazone, which then undergoes cyclization with a thiadiazole precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions might target the triazole or thiadiazole rings, potentially leading to ring-opening or other structural changes.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.

Medicine

In medicine, such compounds might be explored for their therapeutic potential in treating various diseases, including infections and cancer.

Industry

Industrially, these compounds could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action for 6-(2,4-DIFLUOROPHENYL)-3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting their activity or modulating their function through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenyl-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(2,4-Dichlorophenyl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The presence of the difluorophenyl group in 6-(2,4-DIFLUOROPHENYL)-3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE might confer unique properties, such as increased lipophilicity or altered electronic characteristics, which could affect its reactivity and biological activity.

Properties

Molecular Formula

C13H6F2N4OS

Molecular Weight

304.28 g/mol

IUPAC Name

6-(2,4-difluorophenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H6F2N4OS/c14-7-3-4-8(9(15)6-7)12-18-19-11(10-2-1-5-20-10)16-17-13(19)21-12/h1-6H

InChI Key

FWAMUVKZYJJXIO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN=C3N2N=C(S3)C4=C(C=C(C=C4)F)F

Origin of Product

United States

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